molecular formula C22H31ClN2 B2676465 N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride CAS No. 1289386-00-0

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride

Cat. No.: B2676465
CAS No.: 1289386-00-0
M. Wt: 358.95
InChI Key: YFXFBRIUOOKHRT-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring and two 2-methylbenzyl groups attached to a methanamine backbone, forming a hydrochloride salt. Its structural complexity and functional groups make it a subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the alkylation of piperidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and another equivalent of 2-methylbenzyl chloride to form the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine derivatives.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl groups play a crucial role in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its application. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-1-(piperidin-2-yl)methanamine hydrochloride
  • N,N-Bis(2-chlorobenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
  • N,N-Bis(2-methoxybenzyl)-1-(piperidin-2-yl)methanamine hydrochloride

Uniqueness

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is unique due to the presence of 2-methylbenzyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N,N-bis[(2-methylphenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.ClH/c1-18-9-3-5-11-20(18)15-24(17-22-13-7-8-14-23-22)16-21-12-6-4-10-19(21)2;/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXFBRIUOOKHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC2CCCCN2)CC3=CC=CC=C3C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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